molecular formula C22H29N3O2 B10794271 6-(2-(4-methylpentyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide

6-(2-(4-methylpentyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide

Cat. No.: B10794271
M. Wt: 367.5 g/mol
InChI Key: CLFVNIZXZRFDHC-UHFFFAOYSA-N
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Description

6-(2-(4-methylpentyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a nicotinamide moiety linked to a benzoazepine structure, which contributes to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(4-methylpentyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzoazepine core through a reductive cyclization of methyl 2-(2-cyanophenyl)benzoate using hydrogen over Raney nickel . The resulting intermediate is then subjected to further functionalization to introduce the nicotinamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(2-(4-methylpentyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nicotinamide moiety or the benzoazepine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(2-(4-methylpentyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-(4-methylpentyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide involves its interaction with specific molecular targets and pathways. The nicotinamide moiety is known to participate in redox reactions and energy metabolism, while the benzoazepine structure may interact with various receptors and enzymes. These interactions can modulate cellular processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-(4-methylpentyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide stands out due to its unique combination of a nicotinamide moiety and a benzoazepine structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

6-[[2-(4-methylpentyl)-1,3,4,5-tetrahydro-2-benzazepin-7-yl]oxy]pyridine-3-carboxamide

InChI

InChI=1S/C22H29N3O2/c1-16(2)5-3-11-25-12-4-6-17-13-20(9-7-19(17)15-25)27-21-10-8-18(14-24-21)22(23)26/h7-10,13-14,16H,3-6,11-12,15H2,1-2H3,(H2,23,26)

InChI Key

CLFVNIZXZRFDHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCN1CCCC2=C(C1)C=CC(=C2)OC3=NC=C(C=C3)C(=O)N

Origin of Product

United States

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